1-[2-(4-Nitrophenoxy)ethyl]benzimidazole
Description
1-[2-(4-Nitrophenoxy)ethyl]benzimidazole is a benzimidazole derivative featuring a 4-nitrophenoxyethyl substituent at the 1-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-18(20)12-5-7-13(8-6-12)21-10-9-17-11-16-14-3-1-2-4-15(14)17/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZRKDWCSMAKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCOC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with 4-nitrophenoxyacetaldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
N-oxides: Formed by the oxidation of the benzimidazole ring.
Substituted benzimidazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-[2-(4-Nitrophenoxy)ethyl]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole involves its interaction with various molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal functions. The nitrophenoxyethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. This compound is known to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural and Functional Group Variations
Hydroxy-Substituted Benzimidazoles
- Examples : 2-(4-Hydroxy-phenyl)-1H-benzimidazole (7), 2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole (8) .
- Comparison: Hydroxy groups confer polarity and hydrogen-bonding capacity, influencing solubility and target binding. Unlike the nitro group in the target compound, hydroxy substituents are electron-donating, which may reduce electrophilic reactivity.
Chlorobenzyl and Isobutylphenyl Derivatives
- Example : 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole (IC50 = 0.31 µM for FLAP inhibition) .
- Comparison : Chlorine and isobutyl groups enhance lipophilicity, improving membrane permeability. The target compound’s nitro group, in contrast, may prioritize enzyme inhibition through electronic effects rather than lipophilicity. Optimized derivatives of this class achieved IC50 values as low as 0.12–0.19 µM, suggesting substituent positioning critically affects potency .
Methoxy-Substituted Derivatives
- Example : 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole .
- Comparison: Methoxy groups are moderately electron-donating, balancing solubility and reactivity.
Antimicrobial Activity
- Parent Compound: Benzimidazole inhibits bacterial DNA synthesis via topoisomerase II/DNA gyrase inactivation. Substituted derivatives (e.g., C2 and C4 compounds) show improved MIC values (0.2–0.5 µg/mL) against Gram-positive and Gram-negative bacteria compared to norfloxacin .
- Nitro Group Impact: Nitro substituents are known to enhance antimicrobial activity by increasing electrophilicity and disrupting bacterial redox systems.
Anticancer Activity
- Example: Quinoline-benzimidazole hybrids (IC50 = 0.2–100 µM) with triazole linkers show selective cytotoxicity against lymphoma cells (e.g., compound 14e, IC50 = 0.2 µM) .
- Comparison: The nitro group’s electron-withdrawing nature may stabilize charge-transfer interactions in DNA intercalation or kinase inhibition.
Antiparasitic Activity
- Example : 5-Chloro-6-ethoxy-2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1-methyl-1H-benzimidazole (IC50 = 0.0698 µM against Trichomonas vaginalis) .
- Comparison : Nitro groups in antiparasitic agents often enhance redox cycling and free radical generation. The target compound’s nitro group could similarly contribute to trichomonacidal activity, though its efficacy relative to sulfanyl or imidazole derivatives requires empirical validation .
Physicochemical and ADMET Properties
- ADMET : Benzimidazoles with nitro groups may exhibit higher metabolic stability but risk hepatotoxicity due to nitroreductase-mediated activation. In contrast, triazole-containing hybrids (e.g., 14e ) often violate ≤2 Lipinski rules, favoring parenteral use over oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
